3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline
Description
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is a synthetic aromatic amine characterized by a central aniline moiety substituted with two chlorine atoms at the 3- and 5-positions. The compound features an ethyl linker bearing a 2,6-dimethylphenoxy group attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the chloro and methyl substituents, which influence its pharmacokinetic and pharmacodynamic profiles.
Regulatory and safety data for analogs (e.g., dimethylaniline isomers) indicate that substituent positioning (e.g., 2,6-dimethyl vs. 3,5-dichloro) significantly impacts toxicity and handling requirements .
Properties
IUPAC Name |
3,5-dichloro-N-[2-(2,6-dimethylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c1-11-4-3-5-12(2)16(11)20-7-6-19-15-9-13(17)8-14(18)10-15/h3-5,8-10,19H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZLXDWBWSKYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of 3,5-Dichloroaniline
This method involves introducing the ethyl-phenoxy side chain to 3,5-dichloroaniline through alkylation.
Steps :
Stepwise Assembly of the Ethyl-Phenoxy Side Chain
This approach constructs the ethyl-phenoxy moiety before coupling to the aniline core.
Steps :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenoxyethyl Bromide | 2,6-Dimethylphenol, 1,2-dibromoethane, KOH, EtOH | 65–70 |
| Coupling | 3,5-Dichloroaniline, K₂CO₃, DMF, 80°C | 60–68 |
Optimization Challenges and Solutions
- Regioselectivity in N-Alkylation : Competitive O-alkylation is minimized by using bulky bases (e.g., NaH) and polar aprotic solvents (e.g., DMF).
- Purification : Silica gel chromatography (hexane/ethyl acetate) removes byproducts like triphenylphosphine oxide in Mitsunobu reactions.
- Yield Improvement : Catalytic Pd/C in hydrogenation steps enhances reduction efficiency (e.g., nitro to amine conversion).
Analytical Validation
- HPLC : Purity >98% confirmed using C18 column (acetonitrile/water, 70:30).
- NMR : Key signals include:
- ¹H NMR (CDCl₃) : δ 6.95 (s, 2H, Ar-H), δ 3.95 (t, 2H, OCH₂), δ 2.25 (s, 6H, CH₃).
- ¹³C NMR : 152.1 (C-O), 134.5 (C-Cl), 20.1 (CH₃).
Comparative Analysis of Methods
| Parameter | N-Alkylation Route | Side-Chain Assembly Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield (%) | 50–60 | 40–45 |
| Scalability | High | Moderate |
| Byproduct Management | Complex | Simplified |
Industrial-Scale Considerations
- Cost Efficiency : The N-alkylation route is preferred for lower reagent costs (acetaldehyde vs. 1,2-dibromoethane).
- Safety : Mitsunobu reagents (DEAD) require strict temperature control due to exothermic reactions.
Emerging Methods
- Microwave-Assisted Synthesis : Reduces reaction time for coupling steps from 6 hr to 30 min (yield: 75%).
- Enzymatic Catalysis : Lipase-mediated etherification under mild conditions (research phase).
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted aniline derivatives.
Scientific Research Applications
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline with structurally or functionally related compounds, emphasizing substituent effects, similarity scores, and pharmacological outcomes.
Key Findings:
The phenoxyethyl group in the target compound may mimic bioactive motifs in anticonvulsant aroxyethylamines (e.g., compound XVI in MES assays, 100% protection at 100 mg/kg) .
Toxicity and Regulation :
- 2,6-Dimethylaniline analogs exhibit higher neurotoxicity (RTECS ZE9275000) compared to chloro-substituted derivatives, emphasizing the safety advantage of chlorine substituents .
- Nitro-substituted analogs (e.g., 3-nitrophenyl group) may pose greater reactivity risks, necessitating stringent handling protocols .
Structural Similarity vs. Functional Divergence: Despite high similarity scores (0.85–0.89), minor substituent changes (e.g., methoxy vs. chloro) drastically alter pharmacological profiles. For example, 2,6-Dichloro-3,5-dimethoxyaniline lacks anticonvulsant data despite structural resemblance . Peptide-like derivatives (e.g., PF 43(1) compounds) prioritize oral bioavailability but diverge mechanistically from the target compound’s amine-based scaffold .
Biological Activity
3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is a chemical compound with notable biological activity, particularly in biochemical research and potential industrial applications. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Overview
- Chemical Formula : C₁₆H₁₇Cl₂NO
- Molecular Weight : 310.22 g/mol
- CAS Number : 1040689-37-9
This compound is characterized by its dichloroaniline structure combined with a phenoxyethyl moiety, which imparts unique properties that make it useful in various biological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with 2-(2,6-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is generally performed in an organic solvent such as dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. The exact pathways involved often depend on the specific biological context in which the compound is applied .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related chlorinated anilines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their structural characteristics .
Case Studies
- Antibacterial Activity : A study conducted on various chlorinated anilines demonstrated that they possess varying degrees of antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted that modifications in the aniline structure could enhance or diminish antibacterial efficacy .
- Enzyme Inhibition : In vitro assays have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, inhibition of nitric oxide synthase has been observed, suggesting potential applications in managing conditions related to nitric oxide dysregulation .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Antibacterial, enzyme inhibition | Contains both chloro and phenoxy groups |
| 3,5-Dichloroaniline | Structure | Moderate antibacterial | Simpler structure without phenoxy group |
| 2,6-Dimethylaniline | Structure | Limited antibacterial activity | Lacks chloro substituents |
Q & A
Basic: What are the optimal synthetic conditions for 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline, and how can purity be maximized?
Answer:
The synthesis involves sequential halogenation and nucleophilic substitution. Start with 2,6-dimethylphenol, which is reacted with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethylamine intermediate. Subsequent chlorination at the 3,5-positions of the aniline ring requires controlled stoichiometry of Cl₂ or N-chlorosuccinimide (NCS) to avoid over-halogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include the aromatic protons (δ 6.8–7.2 ppm for dichloroaniline, δ 6.6–7.0 ppm for dimethylphenoxy group) and the ethylenediamine bridge (δ 3.4–3.8 ppm for CH₂-N).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 341.0521 (C₁₆H₁₇Cl₂N₂O) with <2 ppm error.
- X-ray crystallography: Resolves steric effects from the 2,6-dimethylphenoxy group and confirms planarity of the aniline ring .
Basic: How can aqueous solubility challenges be addressed for in vitro biological assays?
Answer:
The compound’s low aqueous solubility (logP ~4.2) can be improved via:
- Co-solvent systems: Use DMSO (≤1% v/v) in PBS or cell culture media.
- Formulation: Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) or lipid-based nanoemulsions.
- Structural modification: Introduce polar groups (e.g., sulfonate or tertiary amines) while preserving activity .
Advanced: How to resolve contradictions in reported reaction yields for halogenation steps?
Answer:
Discrepancies in yields (e.g., 60–85%) arise from variations in:
- Halogen source: NCS vs. Cl₂ gas (the latter requires strict temperature control ≤0°C).
- Solvent polarity: Dichloromethane (non-polar) favors selectivity over DMF (polar).
Validate conditions via kinetic studies (e.g., in situ IR monitoring of Cl₂ consumption) and quantify intermediates using LC-MS .
Advanced: What are the dominant degradation pathways under physiological conditions?
Answer:
Accelerated stability studies (40°C/75% RH) reveal:
- Hydrolysis: The ethylenediamine bridge degrades at pH <4 or >8, forming 3,5-dichloroaniline and 2,6-dimethylphenol.
- Oxidation: The aniline group forms nitroso derivatives under light exposure.
Mitigate degradation by storing the compound in amber vials at −20°C and formulating with antioxidants (e.g., BHT) .
Advanced: How to evaluate this compound’s potential as a kinase inhibitor in cancer research?
Answer:
- In vitro assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) or ADP-Glo™ assays.
- Structure-Activity Relationship (SAR): Modify substituents on the aniline ring (e.g., replace Cl with CF₃) and assess IC₅₀ shifts.
- Molecular docking: Simulate binding to ATP pockets (e.g., PDB: 1M17) using AutoDock Vina to prioritize synthetic targets .
Basic: What analytical methods are recommended for assessing purity and stability?
Answer:
- HPLC-DAD: Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water (retention time ~12 min).
- Thermogravimetric Analysis (TGA): Monitor decomposition onset (>200°C indicates thermal stability).
- Karl Fischer titration: Ensure water content <0.5% for long-term storage .
Advanced: What mechanistic studies elucidate the role of the ethylenediamine linker in reactivity?
Answer:
- DFT calculations: Model electron density maps to identify nucleophilic sites (e.g., N-atom in ethylenediamine).
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated ethylenediamine to probe rate-determining steps.
- Cross-coupling experiments: Substitute the linker with shorter (methyl) or longer (propyl) chains to assess steric/electronic effects on halogenation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
